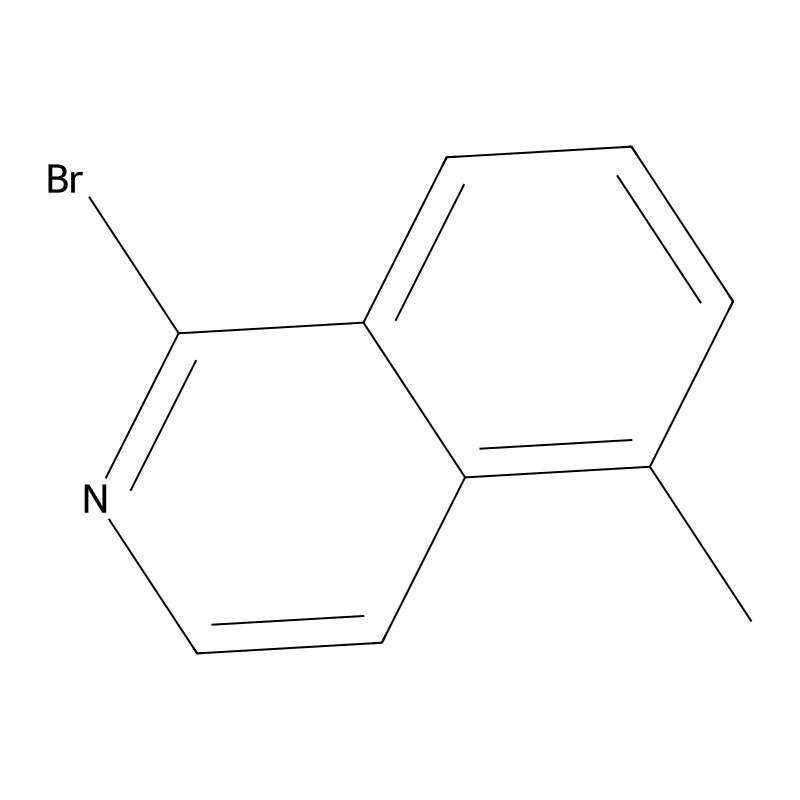

1-Bromo-5-methylisoquinoline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-5-methylisoquinoline is a chemical compound belonging to the isoquinoline family, characterized by its unique bicyclic structure that consists of a benzene ring fused to a pyridine-like nitrogen-containing ring. The presence of a bromine atom at the first position and a methyl group at the fifth position of the isoquinoline structure contributes to its distinct chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block in the synthesis of more complex molecules.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted isoquinolines.

- Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where it serves as an electrophile to couple with organometallic reagents.

- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the aromatic system.

Research indicates that 1-Bromo-5-methylisoquinoline exhibits various biological activities. Some studies have shown that isoquinoline derivatives possess pharmacological properties, including:

- Antimicrobial Activity: Compounds similar to 1-bromo-5-methylisoquinoline have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties: Isoquinolines are being investigated for their potential in cancer therapy, with some derivatives showing cytotoxic effects on cancer cell lines.

- Neuroprotective Effects: Certain isoquinoline derivatives have been reported to exhibit neuroprotective activities, making them candidates for further research in neurodegenerative diseases.

The synthesis of 1-Bromo-5-methylisoquinoline can be achieved through several methods:

- Bromination of 5-Methylisoquinoline: The most straightforward method involves the bromination of 5-methylisoquinoline using bromine or N-bromosuccinimide in an appropriate solvent.

- Cyclization Reactions: Alternative synthetic routes may involve cyclization reactions starting from suitable precursors like 2-(bromomethyl)aniline or other substituted anilines under specific conditions.

- Oxidative Coupling: The oxidative coupling of simpler isoquinolines could yield this compound through controlled oxidation processes.

1-Bromo-5-methylisoquinoline finds applications in various domains:

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects in treating infections and cancers.

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules and natural products.

- Material Science: Isoquinolines are being studied for their properties in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 1-Bromo-5-methylisoquinoline with biological targets are essential for understanding its pharmacological potential. Interaction studies often focus on:

- Binding Affinity: Evaluating how well this compound binds to specific receptors or enzymes.

- Mechanism of Action: Investigating how it exerts its biological effects at the molecular level, including receptor activation or inhibition.

- Synergistic Effects: Exploring how it interacts with other compounds to enhance or diminish biological activity.

Several compounds share structural similarities with 1-Bromo-5-methylisoquinoline, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-Methylisoquinoline | Methyl group at position 5 | Antimicrobial activity |

| 1-Bromoisoquinoline | Bromine at position 1 | Potential anticancer properties |

| 6-Bromo-5-methylisoquinoline | Bromine at position 6 | Neuroprotective effects |

| 1-Methylisoquinoline | Methyl group at position 1 | Antioxidant properties |

Uniqueness of 1-Bromo-5-Methylisoquinoline

The uniqueness of 1-Bromo-5-methylisoquinoline lies in its specific substitution pattern which influences its reactivity and biological activity compared to other isoquinolines. The presence of both bromine and methyl groups allows for diverse synthetic pathways and potential applications in drug development that may not be available with other similar compounds.